1-Pentene, 5-fluoro- 1-Pentene, 5-fluoro-
Brand Name: Vulcanchem
CAS No.: 407-79-4
VCID: VC17985177
InChI: InChI=1S/C5H9F/c1-2-3-4-5-6/h2H,1,3-5H2
SMILES:
Molecular Formula: C5H9F
Molecular Weight: 88.12 g/mol

1-Pentene, 5-fluoro-

CAS No.: 407-79-4

Cat. No.: VC17985177

Molecular Formula: C5H9F

Molecular Weight: 88.12 g/mol

* For research use only. Not for human or veterinary use.

1-Pentene, 5-fluoro- - 407-79-4

Specification

CAS No. 407-79-4
Molecular Formula C5H9F
Molecular Weight 88.12 g/mol
IUPAC Name 5-fluoropent-1-ene
Standard InChI InChI=1S/C5H9F/c1-2-3-4-5-6/h2H,1,3-5H2
Standard InChI Key VIPRHKFYPRGVOD-UHFFFAOYSA-N
Canonical SMILES C=CCCCF

Introduction

Structural and Molecular Characteristics

Empirical and Structural Formula

5-Fluoro-1-pentene is defined by the empirical formula C₅H₉F (molar mass: 88.1234 g/mol) . Its structural formula, FCH₂CH₂CH₂CH=CH₂, positions the fluorine atom on the terminal methyl group, opposite the double bond between carbons 1 and 2 (Figure 1). This arrangement creates distinct electronic effects: the fluorine’s electronegativity (χ = 4.0) polarizes the C–F bond, while the double bond introduces regions of high electron density amenable to electrophilic attacks.

Table 1: Key Physical Properties of 5-Fluoro-1-pentene

PropertyValueSource
Molar Mass88.1234 g/mol
Vapor Pressure (61°C)745 Torr
LD₅₀ (mice, intraperitoneal)5.4 mg/kg

Synthesis and Industrial Production

Historical Synthesis

The earliest reported synthesis of 5-fluoro-1-pentene appears in a 1957 Journal of the American Chemical Society study, which employed halogen-exchange reactions using precursor alkenes and fluorine-containing reagents . Although detailed protocols remain proprietary, modern methods likely involve:

  • Dehydrohalogenation: Treatment of 1,5-dibromopentane with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) to eliminate HBr and form the double bond.

  • Fluorination of Alcohols: Reaction of 4-penten-1-ol with diethylaminosulfur trifluoride (DAST), replacing the hydroxyl group with fluorine.

Industrial Scalability

Industrial production faces challenges due to fluorine’s high reactivity and the need for specialized equipment to handle corrosive byproducts (e.g., HF). Continuous-flow reactors with nickel alloy components are often employed to mitigate these issues, enabling safer large-scale synthesis.

Chemical Reactivity and Applications

Electrophilic Additions

The double bond in 5-fluoro-1-pentene participates in regioselective additions. For example:

  • Hydrohalogenation: Reaction with HCl yields 5-fluoro-2-chloropentane, following Markovnikov’s rule.

  • Epoxidation: Treatment with m-chloroperbenzoic acid (mCPBA) forms an epoxide, which can undergo ring-opening reactions with nucleophiles.

Polymer Chemistry

The compound’s terminal alkene functionality makes it a candidate for polymerization via Ziegler-Natta catalysts. Copolymers incorporating 5-fluoro-1-pentene exhibit enhanced thermal stability and chemical resistance, valuable in coatings and elastomers.

Pharmaceutical Intermediates

Fluorine’s bioisosteric properties have driven interest in 5-fluoro-1-pentene as a building block for antiviral and anticancer agents. For instance, its incorporation into prodrugs improves metabolic stability and membrane permeability .

Biological Activity and Toxicology

Mechanism of Action

In vivo studies indicate that 5-fluoro-1-pentene undergoes metabolic activation by cytochrome P450 enzymes, generating reactive intermediates that alkylate DNA and proteins . This mechanism parallels that of fluorouracil, a known antimetabolite.

Acute Toxicity

The compound’s intraperitoneal LD₅₀ in mice is 5.4 mg/kg , classifying it as highly toxic. Symptoms of exposure include respiratory distress, convulsions, and hepatic necrosis.

Comparative Analysis with Haloalkenes

Fluorine vs. Chlorine/Bromine Analogues

  • Reactivity: The C–F bond’s strength (≈485 kJ/mol) reduces susceptibility to nucleophilic substitution compared to 5-chloro-1-pentene (C–Cl: ≈327 kJ/mol).

  • Thermal Stability: 5-Fluoro-1-pentene decomposes at higher temperatures (>200°C) than its brominated counterpart, which degrades near 150°C .

Environmental and Regulatory Considerations

Environmental Persistence

Fluorinated alkenes are resistant to hydrolytic degradation, leading to bioaccumulation in aquatic ecosystems. Regulatory agencies like the EPA have flagged such compounds for restricted use in industrial applications.

Future Directions

Recent advances in catalytic fluorination (e.g., photoredox catalysis) promise more efficient synthesis routes. Additionally, computational studies using density functional theory (DFT) are elucidating reaction pathways to optimize selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator